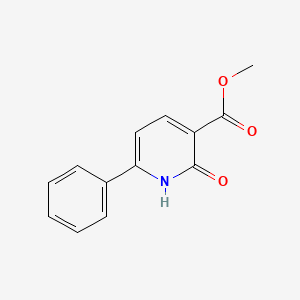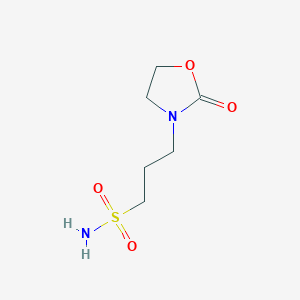
3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2138358-96-8 . It has a molecular weight of 208.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H12N2O4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2,(H2,7,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 208.24 .Applications De Recherche Scientifique
Carcinogenic and Toxicological Studies
1. Carcinogenic Properties
1,3-Propane sultone, a structurally similar compound to 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide, has been identified as an extremely potent carcinogen. It exhibits carcinogenic properties by inducing local and systemic tumors in various organs, including the mammary gland, intestine, hematopoietic system, kidneys, and the central nervous system, particularly gliomas. Its carcinogenicity in humans has been demonstrated through a cohort study in Germany, highlighting its genotoxic and directly alkylating nature (Bolt & Golka, 2012).
Therapeutic Research
2. Alzheimer's Disease Treatment
3-Amino-1-propanesulfonic acid (3APS), another compound structurally related to this compound, was evaluated for its potential as a disease-modifying treatment for Alzheimer's disease. It was found to bind to amyloid β (Aβ), a protein known for forming amyloid plaques in the brain. A Phase II study assessing the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS showed that it was safe, tolerated, and succeeded in reducing CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease, without significant impact on vital signs or lab test values (Aisen et al., 2006).
3. Antibacterial Properties and Treatment of Tuberculosis
The oxazolidinone PNU-100480, closely related to this compound, exhibits superior antibacterial properties against Mycobacterium tuberculosis compared to linezolid. It was found to be safe, well-tolerated, and demonstrated significant antimycobacterial activity, indicating its potential in treating drug-resistant tuberculosis (Wallis et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCSFPDEAZQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138358-96-8 |
Source


|
| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
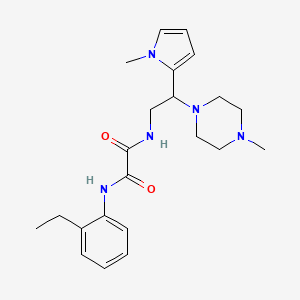
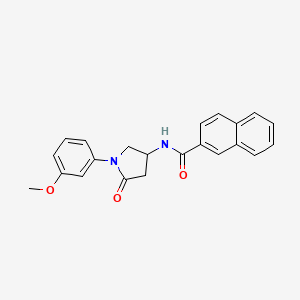
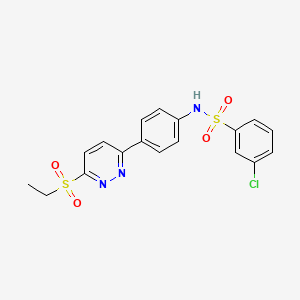


![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)

